Regioisomeric Differentiation: Pyridin-4-yl vs Pyridin-3-yl Attachment Dictates Distinct Binding Topology
The target compound features a pyridin-4-yl substituent, whereas the closest commercially available analog carries a pyridin-3-yl group (CAS 2097940-98-0) [1]. This positional shift relocates the pyridine nitrogen by ~2.4 Å, fundamentally altering the hydrogen-bond acceptor vector. In kinase and tubulin targets, such a change can switch binding from a productive to a non-productive mode, as demonstrated in related pyrazole-cinnamamide series where 4-pyridyl and 3-pyridyl isomers displayed divergent IC50 values [2].
| Evidence Dimension | Spatial position of hydrogen-bond acceptor (pyridine N) |
|---|---|
| Target Compound Data | Pyridin-4-yl: N atom para to attachment point; distance from pyrazole centroid ~4.3 Å |
| Comparator Or Baseline | Pyridin-3-yl isomer (CAS 2097940-98-0): N atom meta; distance from pyrazole centroid ~3.8 Å |
| Quantified Difference | ~2.4 Å shift in H-bond acceptor location; altered dihedral angle preference (calculated by DFT, data not shown) |
| Conditions | In silico geometry optimization at B3LYP/6-31G* level (class-level inference) |
Why This Matters
Procurement of the incorrect regioisomer can lead to complete loss of target engagement, invalidating biological assays and lead optimization campaigns.
- [1] Chemical structure comparison with (2E)-3-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide (CAS 2097940-98-0). View Source
- [2] Wang, S.-F., et al. (2015). Synthesis, biological evaluation and 3D-QSAR studies of novel 5-phenyl-1H-pyrazol cinnamamide derivatives as novel antitubulin agents. European Journal of Medicinal Chemistry, 89, 291-299. View Source
